molecular formula C15H24N2O B2826281 [(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine CAS No. 1909287-67-7

[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine

Cat. No. B2826281
CAS RN: 1909287-67-7
M. Wt: 248.37
InChI Key: WGVAHBURXCRAAF-BETUJISGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various drugs and pharmaceuticals due to its unique chemical properties.

Scientific Research Applications

DNA Binding and Biological Activity of Platinum(II) Complexes

Platinum(II) complexes, including derivatives of 1,10-phenanthroline with varying methylation, have been studied for their DNA binding capabilities and biological activities against the L1210 Murine leukemia cell line. The investigation highlights the influence of methylation on the compounds' cytotoxicities and their interaction with DNA, showcasing the potential for these compounds in cancer therapy and DNA interaction studies. The binding constants determined using circular dichroism spectroscopy (CD) and induced circular dichroism (ICD) provide insight into the binding modes and site preferences of these complexes when interacting with DNA (Brodie, Collins, & Aldrich-Wright, 2004).

Apoptosis Inducers and Anticancer Agents

The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and its efficacy as an anticancer agent, with high blood-brain barrier penetration, highlights the potential of certain compounds for cancer treatment. This compound's ability to induce apoptosis with low EC(50) values and its performance in human breast and other mouse xenograft cancer models emphasize the importance of chemical modifications in enhancing therapeutic effects (Sirisoma et al., 2009).

Photophysical Properties of Borondipyrromethene Analogues

The study of the photophysical properties of borondipyrromethene (BODIPY) analogues in different solvents explores their fluorescence quantum yields and lifetimes, contributing to the understanding of nonradiative deactivation rates and charge transfer mechanisms. This research is crucial for developing fluorescent dyes and markers in bioimaging and molecular probes, demonstrating the role of electronic and steric effects in determining photophysical behaviors (Qin et al., 2005).

Synthesis and Structure of Polynuclear Spin Crossover Complexes

The synthesis and characterization of tetranuclear compounds with different iron(II) sites connected by cyanide bridging ligands provide insight into the spin crossover behavior and its dependence on ligand field strength and steric constraints. These findings contribute to the field of molecular magnetism, offering potential applications in the development of spintronic devices and magnetic materials (Boldog et al., 2009).

Detection of Endogenous Amines in Human Brains

The identification of novel endogenous amines in parkinsonian and normal human brains, which are analogues of MPTP, a compound known to induce Parkinson's disease, underscores the importance of chemical analysis in understanding neurological disorders. This research may lead to new insights into the biochemical pathways involved in Parkinson's disease and the development of biomarkers or therapeutic targets (Niwa et al., 1991).

properties

IUPAC Name

1-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-15-6-4-14(5-7-15)8-16-3/h4-7,12-13,16H,8-11H2,1-3H3/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVAHBURXCRAAF-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.